Physicochemical properties of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
Physicochemical properties of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS No: 1178884-53-1), a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just raw data, but actionable insights into the experimental determination and interpretation of these properties. We will delve into the compound's chemical identity, explore its known and predicted physicochemical characteristics, and provide validated, step-by-step protocols for their empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule for synthesis, formulation, and biological screening applications.
Introduction: A Molecule of Emerging Interest
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for its diverse biological activities. The strategic placement of bromo, chloro, and methyl functional groups on the pyridazinone core creates a versatile intermediate for further chemical modification, particularly through cross-coupling reactions.[1] While this specific molecule is a relatively niche research chemical, it holds significant potential in various therapeutic areas.
Studies have indicated its potential for intraocular applications, specifically in reducing inflammation through the inhibition of tumor necrosis factor-alpha (TNF-α). Furthermore, it has been explored for its antioxidant properties and as a potential anti-VEGF (Vascular Endothelial Growth Factor) agent, a critical pathway in oncology. The broader class of pyridazinones has been investigated for applications ranging from cancer therapy to agrochemical development, highlighting the importance of a thorough characterization of new derivatives like the title compound.[2][3]
Chemical Identity and Structure
A precise understanding of the molecule's structure is fundamental to interpreting its chemical behavior and properties.
Caption: Decision workflow for qualitative solubility analysis.
pKa Determination
Authoritative Grounding: The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. It is crucial for predicting a molecule's charge state at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. Potentiometric titration and UV-Vis spectrophotometry are standard, reliable methods for its determination. M[4][5]ore advanced techniques using NMR are also available for complex cases or non-aqueous systems.
[6][7]Protocol (Potentiometric Titration):
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Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., a water-cosolvent mixture like DMSO-water if aqueous solubility is low).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH if the compound is acidic, or 0.1 M HCl if basic) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
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Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, which is the flattest region of the curve (the inflection point of the first derivative plot).
[5]### 5.0 Spectroscopic Profile
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N-methyl (N-CH₃) group would likely appear as a singlet in the 3-4 ppm range. The single aromatic proton on the pyridazinone ring would appear as a singlet further downfield, likely in the 7-8 ppm region.
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¹³C NMR: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in unique chemical environments. The carbonyl carbon (C=O) would be the most downfield signal (>160 ppm). The two carbons bonded to the halogens (C-Br and C-Cl) would have their shifts influenced by the electronegativity of the attached halogen. T[8]he N-methyl carbon would appear furthest upfield.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of a molecule containing one bromine atom (M⁺ and M+2 peaks of nearly equal intensity) and one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio), resulting in a complex and highly diagnostic cluster of peaks.
Safety, Handling, and Storage
Trustworthiness: Proper handling procedures are non-negotiable for ensuring researcher safety and maintaining compound integrity. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related analog, 4-Bromo-6-chloropyridazin-3(2H)-one, provides a strong basis for a conservative safety approach.
* Hazards: The non-methylated analog is listed with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation (H302, H315, H319, H335). It is prudent to assume this compound carries similar risks.
-
Handling:
-
Work in a well-ventilated chemical fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. [10] * Avoid inhalation of dust and contact with skin and eyes. *[10] Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [11] * Keep in a cool, dry place, with a recommended temperature of 2-8°C.
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4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is a promising heterocyclic building block with significant potential in medicinal chemistry. This guide has established its chemical identity and provided a framework for its comprehensive physicochemical characterization. While some properties remain to be empirically determined, the authoritative protocols detailed herein for melting point, solubility, and pKa provide a clear and reliable path for researchers to generate this critical data. A thorough understanding and application of these principles are essential for unlocking the full potential of this molecule in the development of novel therapeutics.
References
-
Rlavie. 4-Bromo-6-Chloro-2-Methylpyridazin-3(2H)-One. [Link]
-
University of Calgary. Melting point determination. [Link]
-
University of California, Davis. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Chemistry For Everyone. How To Determine Melting Point Of Organic Compounds?. [Link]
-
Studylib. Melting Point Determination Lab Protocol. [Link]
-
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Clarion University. Determination of Melting Point. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]
-
Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. [Link]
-
Quora. How can you determine the solubility of organic compounds?. [Link]
-
Chemable. 4-bromo-6-chloropyridazin-3(2h)-one. [Link]
-
ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]
-
University of East Anglia. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]
-
The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]
-
National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]
-
PubChem. 3-Amino-4-bromo-6-chloropyridazine. [Link]
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.. [Link]
-
FDA.gov. 4-BROMO-6-CHLORO-3-PYRIDAZINAMINE. [Link]
-
PubMed. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
Chegg. Consider the spectral data for 4-bromo-2-chloroacetanilide. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
Sources
- 1. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-methylpyridazin-3(2H)-one [myskinrecipes.com]
- 3. 4-Bromo-6-chloropyridazin-3(2H)-one | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
